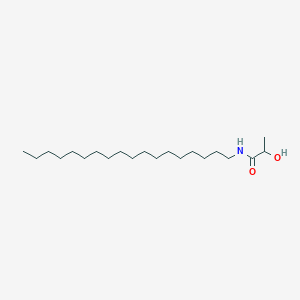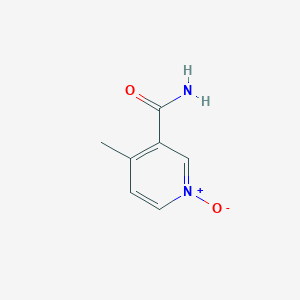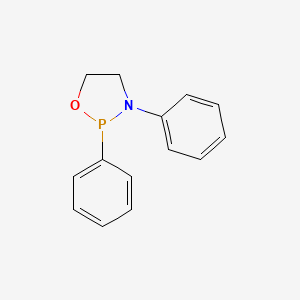
Hafnium;nickel
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hafnium-nickel is a binary alloy composed of hafnium and nickel. Hafnium is a transition metal known for its high melting point, corrosion resistance, and ability to absorb neutrons, making it valuable in nuclear applications. Nickel, another transition metal, is known for its strength, ductility, and resistance to oxidation and corrosion. When combined, hafnium and nickel form an alloy with unique properties that are useful in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: Hafnium-nickel alloys can be synthesized using several methods. One common method involves the use of a vacuum arc furnace with a non-consumable electrode. In this process, electrolytic hafnium powder is first annealed and then pressed. The pressed hafnium is then melted with nickel in the vacuum arc furnace to produce the alloy .
Industrial Production Methods: In industrial settings, hafnium-nickel alloys are often produced using vacuum induction melting. This method involves melting the hafnium and nickel in a vacuum to prevent contamination from gases such as oxygen and nitrogen. The resulting alloy has a high purity and is suitable for use in high-performance applications .
化学反应分析
Types of Reactions: Hafnium-nickel alloys undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, hafnium in the alloy can react with oxygen to form hafnium oxide, which enhances the alloy’s oxidation resistance .
Common Reagents and Conditions: Common reagents used in reactions with hafnium-nickel alloys include halogens such as fluorine, chlorine, bromine, and iodine. These reactions typically occur at elevated temperatures and result in the formation of hafnium tetrahalides .
Major Products Formed: The major products formed from reactions involving hafnium-nickel alloys include hafnium oxide and hafnium tetrahalides. These products contribute to the alloy’s high-temperature stability and corrosion resistance .
科学研究应用
Hafnium-nickel alloys have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions due to their unique electronic properties. In biology and medicine, hafnium-nickel alloys are explored for their potential use in biomedical implants and devices due to their biocompatibility and strength .
In the industrial sector, hafnium-nickel alloys are used in the production of high-temperature superalloys for aerospace and nuclear applications. These alloys provide excellent mechanical properties and resistance to oxidation and corrosion at elevated temperatures .
作用机制
The mechanism by which hafnium-nickel alloys exert their effects is primarily related to their ability to form stable compounds with other elements. For example, the formation of hafnium oxide on the surface of the alloy provides a protective layer that enhances its oxidation resistance. Additionally, the presence of nickel in the alloy improves its mechanical properties and resistance to corrosion .
相似化合物的比较
Similar Compounds: Similar compounds to hafnium-nickel alloys include nickel-titanium (NiTi) and nickel-zirconium (NiZr) alloys. These alloys share some properties with hafnium-nickel, such as high strength and corrosion resistance .
Uniqueness: Hafnium-nickel alloys are unique due to the presence of hafnium, which provides exceptional oxidation resistance and high-temperature stability. This makes hafnium-nickel alloys particularly suitable for applications in extreme environments, such as aerospace and nuclear industries .
Conclusion
Hafnium-nickel alloys are valuable materials with a wide range of applications in scientific research and industry. Their unique properties, including high-temperature stability, oxidation resistance, and mechanical strength, make them suitable for use in demanding environments. The synthesis and production methods of these alloys ensure their high purity and performance, making them essential components in advanced technologies.
属性
CAS 编号 |
12055-22-0 |
|---|---|
分子式 |
HfNi5 |
分子量 |
471.95 g/mol |
IUPAC 名称 |
hafnium;nickel |
InChI |
InChI=1S/Hf.5Ni |
InChI 键 |
SCXWRGOHKWMOBI-UHFFFAOYSA-N |
规范 SMILES |
[Ni].[Ni].[Ni].[Ni].[Ni].[Hf] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Tert-butyl-2-[(tert-butylamino)methyl]-6-methylphenol](/img/structure/B14736149.png)

![1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene](/img/structure/B14736172.png)
![3-[2-(3-Nitrophenyl)-1,3-dithiolan-2-yl]propanoic acid](/img/structure/B14736176.png)


![2-[(5-Nitropyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B14736193.png)
![2-[(2-Methoxyphenyl)-(4-methoxyphenyl)methyl]benzoic acid](/img/structure/B14736196.png)




![2H,5H-Pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14736229.png)

